molecular formula C10H8BrNO2 B046114 N-(2-Bromoethyl)phthalimide CAS No. 574-98-1

N-(2-Bromoethyl)phthalimide

Cat. No. B046114
CAS RN: 574-98-1
M. Wt: 254.08 g/mol
InChI Key: CHZXTOCAICMPQR-UHFFFAOYSA-N
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Description

"N-(2-Bromoethyl)phthalimide" (NBEP) is a chemical compound utilized in various organic synthesis processes, including the preparation of macrocyclic and heterocyclic compounds. Its significance lies in its versatility as a reactant, contributing to the synthesis of complex molecules with potential applications in materials science and pharmacology.

Synthesis Analysis

The synthesis of NBEP involves reacting phthalimide with 2-bromoethanol under specific conditions to introduce the bromoethyl group. This process has been explored in the context of synthesizing l-aryl-4,5-dihydro[1,4]oxazepino-[5,4-a]isoindole-2,7-diones, showcasing its utility in constructing intricate molecular architectures (Warawa & Ceccarelli, 1998).

Molecular Structure Analysis

The molecular structure of NBEP has been characterized through various spectroscopic methods, including FT-IR, FT-Raman, and X-ray crystallography. These studies reveal the presence of rotational isomers and provide insight into the vibrational assignments, HOMO-LUMO, and NLO properties of NBEP. The molecular electrostatic potential (MEP) surface analysis indicates reactive electrophilic and nucleophilic sites, offering a deeper understanding of its chemical reactivity (Karthick et al., 2011).

Chemical Reactions and Properties

NBEP participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of complex molecules. For instance, it has been used to generate novel aminal derivatives in a misdirected Gabriel synthesis (Press, Haug, & Wright, 1985). Furthermore, its reaction with enolates of phenylacetic acid esters leads to the formation of l-aryl-4,5-dihydro[1,4]oxazepino-[5,4-a]isoindole-2,7-diones, showcasing its utility in constructing intricate molecular architectures (Warawa & Ceccarelli, 1998).

Physical Properties Analysis

The physical properties of NBEP, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis processes. These properties are determined through standard laboratory techniques and are essential for predicting the behavior of NBEP under different conditions.

Chemical Properties Analysis

The chemical properties of NBEP, including reactivity patterns, stability, and susceptibility to various chemical reactions, are foundational for its use in synthetic chemistry. Its role as a precursor in the synthesis of a wide array of chemical compounds highlights its chemical versatility and utility in organic synthesis.

For more in-depth information on each of these topics, the following references provide a comprehensive look at the synthesis, structure, and application of "N-(2-Bromoethyl)phthalimide" in scientific research:

Scientific Research Applications

  • A study focused on N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide, a novel heterocycle with unique Te-Cl and Te-O bond lengths, suggesting potential applications in the field of organometallic chemistry (Singh et al., 2000).

  • The probe 4-(N-bromoacetylamino)-phthalimide demonstrates promising solvation dynamics in protein-bound microemulsions, indicating its potential use in studying molecular dynamics in biological systems (Mandal et al., 2002).

  • N-(trifluoromethylthio)phthalimide, a related compound, shows utility in organic synthesis, particularly in the trifluoromethylthiolation of boronic acids and alkynes, which has implications in pharmaceutical and agrochemical research (Pluta, Nikolaienko, & Rueping, 2014).

  • N-(triethoxysilylpropyl)phthalimide, derived from phthalic anhydride, has been found to exhibit antimicrobial activity, which could be significant in the development of new antimicrobial agents (Singh et al., 2015).

  • A study on N-[2-(phenylseleno)ethyl]phthalimide suggests its potential applications in catalysis, highlighting the versatility of phthalimide derivatives in chemical synthesis (Rastogi et al., 2013).

  • Copolymers of 2-(N-phthalimido)ethyl methacrylate and methyl methacrylate, another derivative, show properties useful in applications such as coatings, paints, and adhesives (Jayakumar, Balaji, & Nanjundan, 2000).

  • A facile method for preparing l-aryl-4,5-dihydro[1,4]oxazepino-[5,4-a]isoindole-2,7-diones by reacting N-(2-bromoethyl)phthalimide has been presented, showcasing the compound's role in synthesizing novel organic structures (Warawa & Ceccarelli, 1998).

  • Phthalimide derivatives, including N-(2-Bromoethyl)phthalimide, show potential as potent hypolipidemic and anti-inflammatory agents (Assis et al., 2014).

Safety And Hazards

Safety data sheets suggest that “N-(2-Bromoethyl)phthalimide” should be kept away from heat and sources of ignition . In case of a fire, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides may be produced .

properties

IUPAC Name

2-(2-bromoethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXTOCAICMPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060357
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromoethyl)phthalimide

CAS RN

574-98-1
Record name N-(2-Bromoethyl)phthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
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Record name N-(2-BROMOETHYL)PHTHALIMIDE
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
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Record name N-2-bromoethylphthalimide
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Record name N-(2-Bromoethyl)phthalimide
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Synthesis routes and methods I

Procedure details

Into a 500-mL round-bottom flask, was placed a solution of 1,2-dibromoethane (30 g, 159.57 mmol, 2.95 equiv) in N,N-dimethylformamide (200 mL). This was followed by the addition of potassium phthalimide (10 g, 54.05 mmol, 1.00 equiv) in several batches. The resulting solution was stirred for 24 h at 60° C. The reaction was then quenched by the addition of 500 mL of water. The resulting solution was extracted with 2×200 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10). This resulted in 8 g (57%) of 2-(2-bromoethyl)isoindoline-1,3-dione as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Potassium phthalimide (30.8 g, 0.17 M) is stirred at room temperature for 48 hours with 1,2-dibromoethane (63.9 g, 0.34 M) and dry DMF (374 ml). (DMF is dimethyl formamide.) The precipitated KBr is filtered off, and the liquids are removed from the filtrate by distillation. The brown solid residue is recrystallized from cyclohexane-heptane (10:1) to give nearly colorless crystals (32.3 g, 72.3%, m.p. 73-75° C.).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
374 mL
Type
solvent
Reaction Step One
Yield
72.3%

Synthesis routes and methods III

Procedure details

A mixture of 5.35 g (0.028 mol) of N-(2-hydroxyethyl)phthalimide and 7.7 g (0.028 mol) of phosphorus tribromide is warmed until solution is obtained. The reaction mixture is then cooled and poured into ice water. The resulting solid is collected by filtration and washed with water to give N-(2-bromoethyl)phthalimide.
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
501
Citations
V Balachandran, T Karthick, S Perumal, A Nataraj - 2013 - nopr.niscpr.res.in
The charge delocalization patterns of phthalimide derivatives such as N-(methyl)phthalimide and N-(2-bromoethyl)-phthalimide have been performed with the help of natural bond …
Number of citations: 15 nopr.niscpr.res.in
T Karthick, V Balachandran, S Perumal… - Journal of Molecular …, 2011 - Elsevier
The stable isomer of N-(2 bromoethyl) phthalimide (NBEP) is determined. FT-IR (4000–400cm −1 ) and FT-Raman (3500–100cm −1 ) spectra were recorded on the solid phase of the …
Number of citations: 38 www.sciencedirect.com
MAH Zahran, YG Abdin, AMA Osman… - Archiv der …, 2014 - Wiley Online Library
A series of thalidomide and phthalimide ester analogs were efficiently synthesized from N‐chloromethylthalidomide, N‐chloromethylphthalimide, and N‐(2‐bromoethyl)phthalimide …
Number of citations: 25 onlinelibrary.wiley.com
R Rastogi, SK Srivastava, S Asolia, RJ Butcher - 2013 - scirp.org
PhSe-Na+ generated in situ by reduction of PhSeSePh, with sodium borohydride on reaction with N-(2-bromoethyl) phthalimide in N2 atmosphere results in the formation of N-[2-(…
Number of citations: 7 www.scirp.org
II Stoikov, AV Galukhin, EN Zaikov… - Mendeleev …, 2009 - core.ac.uk
Calixarene derivatives1 hold a unique position among extractants and complexing agents used in mixture analysis and separation. 2 Calix-and thiacalixarenes are widely used as a …
Number of citations: 44 core.ac.uk
MN Khan - International journal of chemical kinetics, 1987 - Wiley Online Library
The aqueous cleavage of N‐(2‐bromoethyl)phthalimide (NBEPH), N‐(3‐bromopropyl)phthalimide (NBPPH), and N‐carbethoxyphthalimide (NCPH) have been studied within the [ŌH] …
Number of citations: 41 onlinelibrary.wiley.com
AK Mishra, JF Chatal - New Journal of Chemistry, 2001 - pubs.rsc.org
The convenient, synthetically useful bifunctional chelating agents, 1,4,7-tris(carboxymethyl)-10-(2-aminoethyl)-1,4,7,10-tetraazacyclododecane and 1,4,8-tris(carboxymethyl)-11-(2-…
Number of citations: 41 pubs.rsc.org
R Batheja, SK Dhingra, AK Singh - Journal of organometallic chemistry, 1995 - Elsevier
The first example of a (Te, O, N) type of hybrid organotellurium ligand N-[2-(4-methoxypphenyltelluro)ethyl]phthalimide (1) has been made by reaction of N-(2-bromoethyl)phthalimide …
Number of citations: 16 www.sciencedirect.com
HE Zaugg - Journal of the American Chemical Society, 1954 - ACS Publications
Attempts to extend this bromination reaction to Nw-hexyl-and N-laurylphthalimides failed. Al-though consumption of the N-bromosuccinimide was complete under all conditions tried, …
Number of citations: 7 pubs.acs.org
K Vyakaranam, S Li, C Zheng, NS Hosmane - Inorganic Chemistry …, 2001 - Elsevier
The reaction between the lithium salt of [closo-1-(C 6 H 5 )-1,2-C 2 B 10 H 10 ] − anion and N-(2-bromoethyl)phthalimide in anhydrous toluene did not result in the expected coupling …
Number of citations: 23 www.sciencedirect.com

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